2-Pyridinecarboxylic acid, 4,5,6-trichloro-
Overview
Description
2-Pyridinecarboxylic acid, 4,5,6-trichloro- is a chlorinated derivative of picolinic acid. It is known for its use as a systemic herbicide, commonly referred to as picloram. This compound is effective in controlling a wide range of broad-leaved weeds and woody plants, making it valuable in agricultural and environmental management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridinecarboxylic acid, 4,5,6-trichloro- typically involves the chlorination of picolinic acid. The reaction conditions often include the use of chlorine gas in the presence of a suitable solvent and catalyst to achieve the desired chlorination at the 4, 5, and 6 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarboxylic acid, 4,5,6-trichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2-Pyridinecarboxylic acid, 4,5,6-trichloro- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s herbicidal properties are studied for their effects on plant physiology and ecology.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-pyridinecarboxylic acid, 4,5,6-trichloro- involves its role as an auxin mimic. It disrupts normal plant growth by mimicking natural plant hormones, leading to uncontrolled and disorganized growth. This ultimately causes the death of susceptible plants. The compound targets specific molecular pathways involved in plant growth regulation .
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 3,5,6-Trichloro-2-pyridinol
- 4-Amino-3,5,6-trichloropicolinic acid
Comparison: 2-Pyridinecarboxylic acid, 4,5,6-trichloro- is unique due to its specific chlorination pattern and its effectiveness as a systemic herbicide. Compared to 2,4-D, it has a broader spectrum of activity against woody plants and certain herbaceous weeds. Its persistence in the environment and ability to be absorbed through roots and foliage make it particularly effective in long-term weed management .
Properties
IUPAC Name |
4,5,6-trichloropyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-3(6(11)12)10-5(9)4(2)8/h1H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGHJAGVMNLDGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889189 | |
Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496849-77-5 | |
Record name | 4,5,6-Trichloro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496849-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496849775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinecarboxylic acid, 4,5,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6-trichloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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